1-Sulfobutyl-3-methylimidazolium toluenesulfonate
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Overview
Description
1-Sulfobutyl-3-methylimidazolium toluenesulfonate is a functionalized ionic liquid with the molecular formula C15H22N2O6S2 and a molecular weight of 390.47 g/mol . This compound is known for its unique properties, making it valuable in various scientific and industrial applications. It is composed of a 1-sulfobutyl-3-methylimidazolium cation and a toluenesulfonate anion .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Sulfobutyl-3-methylimidazolium toluenesulfonate can be synthesized through a reaction involving methylimidazole and 1,4-butanesultone . The reaction typically occurs in a solvent such as ethyl acetate at a temperature of around 40°C for 24 hours . The resulting product is a solid zwitterion, which is then treated with toluenesulfonic acid to form the final ionic liquid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The compound is often produced in batch reactors with continuous monitoring of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1-Sulfobutyl-3-methylimidazolium toluenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are often conducted in alcohol or ether solvents.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are performed under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazolium cation.
Reduction: Reduced forms of the imidazolium cation.
Substitution: New ionic liquids with different anions depending on the nucleophile used.
Scientific Research Applications
1-Sulfobutyl-3-methylimidazolium toluenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-sulfobutyl-3-methylimidazolium toluenesulfonate involves its ability to interact with various molecular targets through ionic and hydrogen bonding interactions. The imidazolium cation can form strong electrostatic interactions with negatively charged species, while the toluenesulfonate anion can participate in hydrogen bonding and π-π interactions . These interactions enable the compound to stabilize transition states in catalytic reactions and enhance the solubility of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium toluenesulfonate
- 1-Ethyl-3-methylimidazolium toluenesulfonate
- 1-Hexyl-3-methylimidazolium toluenesulfonate
Uniqueness
1-Sulfobutyl-3-methylimidazolium toluenesulfonate is unique due to the presence of the sulfobutyl group, which imparts additional hydrophilicity and enhances its solubility in water compared to other similar compounds . This property makes it particularly useful in applications requiring high solubility and stability in aqueous environments .
Properties
Molecular Formula |
C15H22N2O6S2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;4-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonic acid |
InChI |
InChI=1S/C8H14N2O3S.C7H8O3S/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8H,2-4,7H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
ASBZQCKABCDHHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CN(C=C1)CCCCS(=O)(=O)O |
Origin of Product |
United States |
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